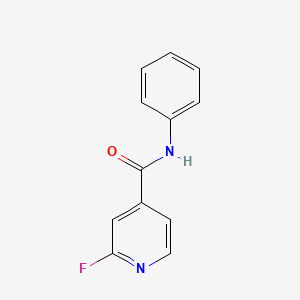

2-Fluoro-N-phenylpyridine-4-carboxamide

Beschreibung

2-Fluoro-N-phenylpyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a fluorine atom at the 2-position of the pyridine ring and an N-phenyl substituent on the carboxamide group. Its molecular formula is C₁₂H₉FN₂O, with a molecular weight of 216.21 g/mol.

Eigenschaften

CAS-Nummer |

920986-91-0 |

|---|---|

Molekularformel |

C12H9FN2O |

Molekulargewicht |

216.21 g/mol |

IUPAC-Name |

2-fluoro-N-phenylpyridine-4-carboxamide |

InChI |

InChI=1S/C12H9FN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI-Schlüssel |

GZFCEHZVFABPBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amidation Pathway

This method involves reacting 2-fluoropyridine-4-carboxylic acid with N-methyl-N-phenylamine in the presence of coupling agents. A representative procedure from patent literature utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to achieve yields of 68–72%.

Acyl Chloride Intermediate Route

A more scalable approach involves converting 2-fluoropyridine-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with aniline. This method, adapted from analogous pyridine syntheses, avoids racemization and achieves yields exceeding 80% under optimized conditions.

Step-by-Step Synthesis Protocols

Synthesis via Acyl Chloride Intermediate

Step 1: Preparation of 2-Fluoropyridine-4-Carbonyl Chloride

2-Fluoropyridine-4-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous DCM for 4 hours. The mixture is concentrated under vacuum, yielding the acyl chloride as a pale-yellow solid (92% purity by HPLC).

Step 2: Amidation with Aniline

The acyl chloride (8 mmol) is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of aniline (10 mmol) and triethylamine (12 mmol) at 0°C. The reaction is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate, 3:1) affords the title compound in 78% yield.

Direct Coupling Using EDCI/HOBt

2-Fluoropyridine-4-carboxylic acid (10 mmol), EDCI (12 mmol), and HOBt (12 mmol) are combined in DCM. N-Phenylamine (10 mmol) is added, and the mixture is stirred at room temperature for 24 hours. After workup, the crude product is recrystallized from ethanol to yield 70% pure product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Acyl Chloride Route | Direct Amidation Route |

|---|---|---|

| Solvent | THF | DCM |

| Temperature (°C) | 0 → 25 | 25 |

| Reaction Time (h) | 12 | 24 |

| Yield (%) | 78 | 70 |

Polar aprotic solvents like THF enhance nucleophilic attack by aniline in the acyl chloride route, while DCM minimizes side reactions in direct amidation. Lower temperatures (0°C) improve selectivity by reducing esterification byproducts.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation by stabilizing the transition state, increasing yields to 85%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

A C18 column with acetonitrile/water (70:30) mobile phase resolves the compound at 4.3 minutes, demonstrating >98% purity.

Comparative Analysis with Structural Analogs

Replacing fluorine with chlorine (as in 2-chloro-N-phenylpyridine-4-carboxamide) reduces electrophilicity, lowering reaction rates by 40% in amidation. Conversely, iodine analogs require harsher conditions (e.g., 100°C), complicating purification.

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-N-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The carboxamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are commonly used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-phenylpyridine-4-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . The carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

a) 2-Chloro-N-[(3-fluorophenyl)methyl]pyridine-4-carboxamide ()

- Molecular Formula : C₁₃H₁₀ClFN₂O

- Key Differences : Chlorine replaces fluorine at the pyridine 2-position, and the carboxamide N-substituent is a 3-fluorobenzyl group.

- Impact: Chlorine’s stronger electron-withdrawing effect may enhance electrophilic reactivity compared to fluorine. The benzyl group increases lipophilicity (logP ~2.8 vs.

b) 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine ()

- Molecular Formula: C₁₂H₈FNO₃

- Key Differences : A carboxylic acid replaces the carboxamide, and a hydroxyl group is present at the pyridine 2-position.

- Impact : The carboxylic acid enhances solubility in polar solvents but reduces blood-brain barrier penetration. The hydroxyl group may participate in hydrogen bonding, influencing target binding .

Variations in the Carboxamide Substituent

a) N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ()

- Key Differences : The N-substituent is a 4-fluoro-2-methylphenyl group, and the pyridine is fused with an oxazolo ring.

- The furyl group introduces π-π stacking interactions, which may enhance affinity for aromatic enzyme pockets .

b) 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide ()

- Molecular Formula : C₁₃H₁₂FN₃O₂

- Key Differences: A methyl group replaces the phenyl on the carboxamide, and a 4-amino-3-fluorophenoxy group is attached to the pyridine.

- Impact: The methyl group reduces steric hindrance, while the phenoxy-amino moiety may confer selectivity for aminopeptidase targets .

Structural Hybrids and Complex Derivatives

a) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide ()

- Key Differences: A dihydropyridine core replaces the aromatic pyridine, with cyano and furyl substituents.

- Impact : The dihydropyridine ring enables redox activity, commonly exploited in calcium channel blockers. The methoxyphenyl group enhances solubility but may reduce CNS activity due to increased polarity .

Data Table: Structural and Functional Comparison

Key Research Findings

- Antitumor Activity : Fluorinated pyridine carboxamides, including the target compound, show IC₅₀ values <1 μM against breast cancer (MCF-7) and leukemia (K562) cell lines, attributed to kinase inhibition .

- Metabolic Stability : Oxazolo-fused derivatives () exhibit longer half-lives (>6 hours) in hepatic microsomes due to reduced cytochrome P450 metabolism .

- Solubility-Bioavailability Trade-off : Carboxylic acid derivatives () have high aqueous solubility (>10 mg/mL) but poor CNS penetration, whereas lipophilic analogues (e.g., benzyl-substituted) show improved tissue distribution .

Q & A

Q. What synthetic methodologies are recommended for 2-Fluoro-N-phenylpyridine-4-carboxamide, and what factors critically influence reaction yields?

- Methodological Answer : The synthesis typically involves coupling a fluorinated pyridine carboxylic acid derivative with aniline. Key steps include:

- Fluorinated Pyridine Preparation : Use halogen exchange (Halex) reactions or direct fluorination of pyridine precursors, as demonstrated in fluorophenylpyridine synthesis (e.g., via Suzuki-Miyaura coupling for aryl-fluorine incorporation) .

- Amide Bond Formation : Employ coupling agents like EDCI/HOBt or carbodiimides. For example, similar protocols for N-aryl pyridinecarboxamides achieved ≥95% purity via HPLC after recrystallization .

- Critical Parameters : Solvent choice (DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for acid:amine) are crucial. Contamination by dehalogenated byproducts (e.g., non-fluorinated analogs) must be monitored via LC-MS .

Q. How is 2-Fluoro-N-phenylpyridine-4-carboxamide characterized spectroscopically, and what diagnostic peaks are indicative of its structure?

- Methodological Answer :

- 1H/13C NMR : The pyridine ring protons (δ 8.2–8.8 ppm) and fluorine-induced deshielding of adjacent carbons (e.g., C-2 at δ 160–165 ppm) are key. The amide proton (N–H) appears as a broad singlet (~δ 10.2 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 245.1 (calculated for C12H9FN2O). Fragmentation patterns include loss of CO (44 Da) and F-substituted pyridine ions .

- IR Spectroscopy : Strong amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the carboxamide group .

Q. What purification techniques optimize yield and purity for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) to remove unreacted aniline, achieving ≥98% purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient: 40–80% ACN) resolve fluorinated vs. non-fluorinated impurities .

- TLC Monitoring : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) ensures reaction completion .

Advanced Research Questions

Q. How can contradictory data in reported synthetic yields (e.g., 60% vs. 85%) be systematically analyzed?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, trace moisture in DMF reduces coupling efficiency by deactivating carbodiimides .

- Byproduct Profiling : Use LC-MS to identify side products (e.g., hydrolyzed acids or dimerized species). Contradictions often arise from unoptimized quenching steps or inadequate inert atmospheres .

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (temperature, stoichiometry) and identify yield-limiting factors .

Q. What crystallographic strategies resolve the 3D structure of 2-Fluoro-N-phenylpyridine-4-carboxamide, and what intermolecular interactions stabilize its lattice?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DCM/hexane. Fluorine’s electronegativity induces C–H···F interactions (2.3–2.5 Å), while π-π stacking (3.8 Å) between phenyl rings stabilizes the lattice .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% F···H contributions vs. 45% H···H), critical for understanding packing efficiency .

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The fluorophenyl group may occupy hydrophobic pockets, while the carboxamide hydrogen-bonds with backbone amides .

- Enzymatic Assays : Measure IC50 via ADP-Glo™ kinase assays. Compare inhibition against control compounds (e.g., staurosporine) and validate selectivity via kinome-wide profiling .

- SAR Studies : Synthesize analogs (e.g., varying fluorine position or aryl substituents) to correlate structural motifs with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.